molecular formula C11H13N3O B12790521 2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one CAS No. 947-85-3

2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one

Cat. No.: B12790521
CAS No.: 947-85-3
M. Wt: 203.24 g/mol
InChI Key: AQAZETUOZLTEMY-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms

Preparation Methods

The synthesis of 2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization with acetic anhydride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This makes it effective in inhibiting the growth of microorganisms and cancer cells .

Comparison with Similar Compounds

2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one can be compared with other triazole compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

947-85-3

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-ethyl-2-methyl-5-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C11H13N3O/c1-3-14-10(12-13(2)11(14)15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

AQAZETUOZLTEMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

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